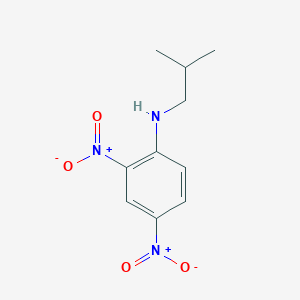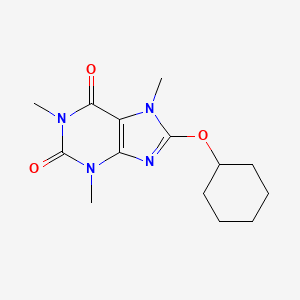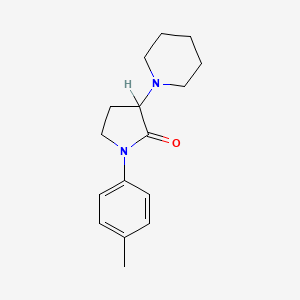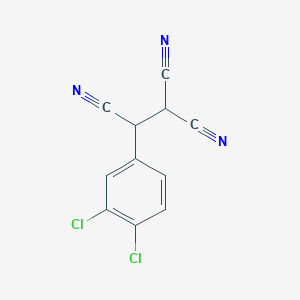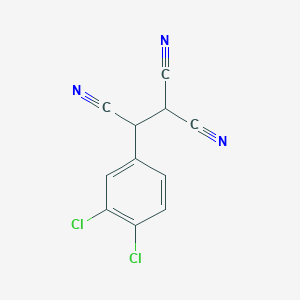
lambda~1~-Thallanyl--europium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lambda~1~-Thallanyl–europium (3/1): is a compound formed by the combination of europium and thallium in a 3:1 ratio. Europium is a lanthanide metal known for its unique optical and magnetic properties, while thallium is a post-transition metal with significant applications in electronics and optics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of lambda1-Thallanyl–europium (3/1) typically involves the reaction of europium and thallium salts under controlled conditions. One common method is the co-precipitation technique, where europium and thallium salts are dissolved in a suitable solvent and then precipitated by adding a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of lambda1-Thallanyl–europium (3/1) may involve more advanced techniques such as high-temperature solid-state reactions or hydrothermal synthesis. These methods ensure higher purity and yield of the compound, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Lambda1-Thallanyl–europium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or higher oxidation state complexes, while reduction may produce lower oxidation state compounds or elemental forms .
Aplicaciones Científicas De Investigación
Lambda~1~-Thallanyl–europium (3/1) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in bioimaging and biosensing applications owing to its luminescent properties.
Medicine: Potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the development of advanced materials for electronics, photonics, and optoelectronics
Mecanismo De Acción
The mechanism of action of lambda1-Thallanyl–europium (3/1) involves its interaction with specific molecular targets and pathways. In bioimaging applications, the compound’s luminescent properties are exploited to visualize biological structures. In catalytic applications, the compound’s electronic configuration facilitates various chemical transformations by lowering activation energies and stabilizing transition states .
Comparación Con Compuestos Similares
Europium Oxide (Eu2O3): Known for its use in phosphors and catalysts.
Europium Chloride (EuCl3): Utilized in organic synthesis and as a precursor for other europium compounds.
Thallium(I) Chloride (TlCl): Applied in optics and electronics
Uniqueness: Lambda1-Thallanyl–europium (3/1) is unique due to its combination of europium and thallium, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific luminescent and catalytic characteristics .
Propiedades
Número CAS |
12061-49-3 |
|---|---|
Fórmula molecular |
EuTl3 |
Peso molecular |
765.11 g/mol |
InChI |
InChI=1S/Eu.3Tl |
Clave InChI |
FOCBYRJCEGKYAU-UHFFFAOYSA-N |
SMILES canónico |
[Eu].[Tl].[Tl].[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


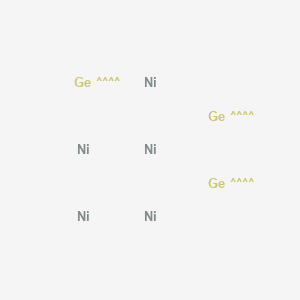
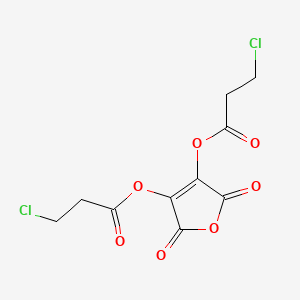
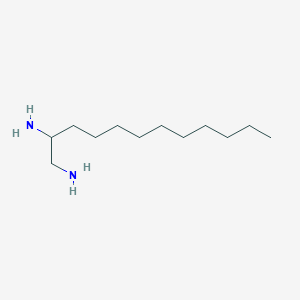
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
